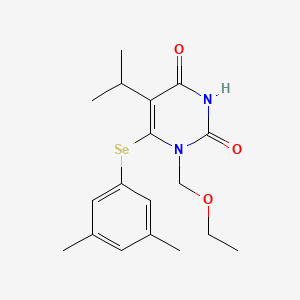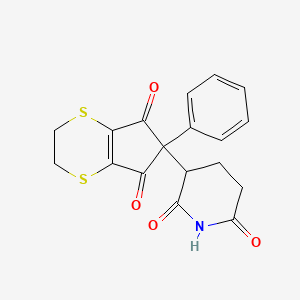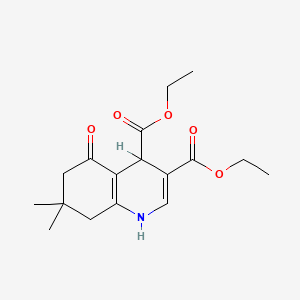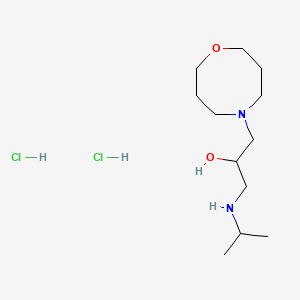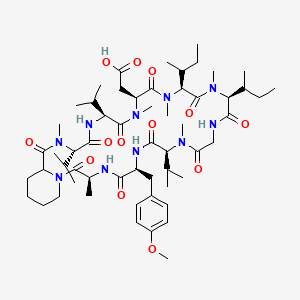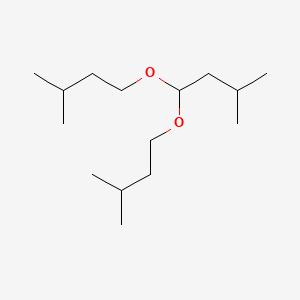
3-Methyl-1,1-DI-isopentyloxybutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1,1-DI-isopentyloxybutane is an organic compound with the molecular formula C15H32O2 It is a branched ether, characterized by the presence of two isopentyloxy groups attached to a butane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,1-DI-isopentyloxybutane typically involves the reaction of 3-methyl-1-butanol with isopentyl alcohol under acidic conditions. The reaction is catalyzed by strong acids such as sulfuric acid or hydrochloric acid, which facilitate the formation of the ether linkage. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor packed with an acidic catalyst. The reactants are fed into the reactor at controlled rates, and the product is continuously removed to maintain a steady-state reaction environment. This approach allows for efficient large-scale production of the compound.
化学反应分析
Types of Reactions
3-Methyl-1,1-DI-isopentyloxybutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ether groups into alcohols.
Substitution: The ether groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers and alcohols.
科学研究应用
3-Methyl-1,1-DI-isopentyloxybutane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its role as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 3-Methyl-1,1-DI-isopentyloxybutane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.
相似化合物的比较
Similar Compounds
3-Methyl-1-butanol: A precursor in the synthesis of 3-Methyl-1,1-DI-isopentyloxybutane.
Isopentyl alcohol: Another precursor used in the synthesis.
3-Methyl-2-butanone: A structurally related ketone.
Uniqueness
This compound is unique due to its branched ether structure, which imparts distinct physicochemical properties. This uniqueness makes it valuable in applications where specific solubility, reactivity, or stability characteristics are required.
属性
CAS 编号 |
13285-51-3 |
|---|---|
分子式 |
C15H32O2 |
分子量 |
244.41 g/mol |
IUPAC 名称 |
3-methyl-1,1-bis(3-methylbutoxy)butane |
InChI |
InChI=1S/C15H32O2/c1-12(2)7-9-16-15(11-14(5)6)17-10-8-13(3)4/h12-15H,7-11H2,1-6H3 |
InChI 键 |
JZZYTJHSNUMURA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCOC(CC(C)C)OCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


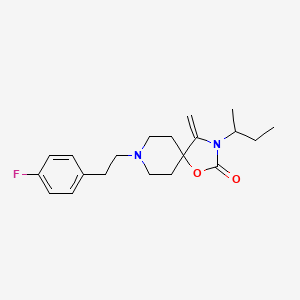

![2-amino-N-[4-amino-3-[3-amino-6-(ethylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide;carbonic acid](/img/structure/B12752851.png)
![lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate](/img/structure/B12752859.png)

